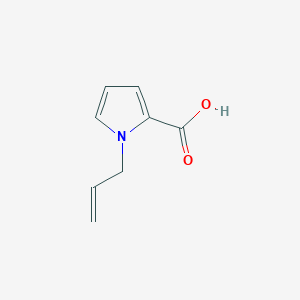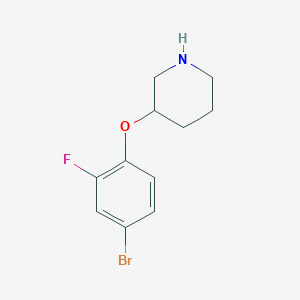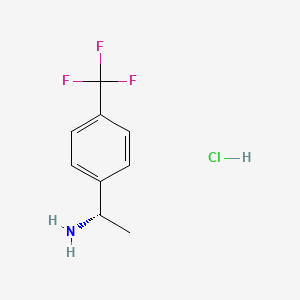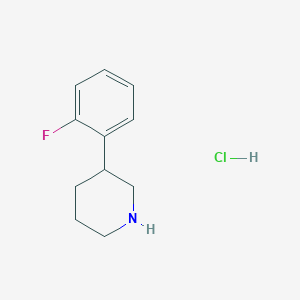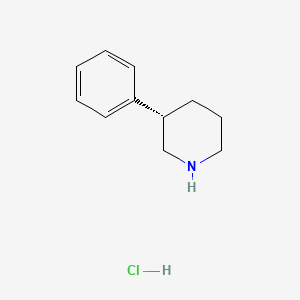
5-Bromo-1,1-(éthylènedioxo)-indane
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthèse de dérivés
Le composé « 5-Bromo-1,1-(éthylènedioxo)-indane » est utilisé dans la synthèse de dérivés tels que la 5′-bromo-1,1″-bis(2-chlorobenzyl)-[3,3′:3′,3″-terindolin]-2′-one . Cette synthèse implique une N-benzylation de l'indole et une addition électrophile .
Développement d'inhibiteurs de l'α-glucosidase
La présence du groupe bromo en position C5 de l'isatine, un dérivé du composé, a été rapportée comme étant essentielle pour l'activité inhibitrice de l'α-glucosidase . Cela en fait un composé principal potentiel pour le développement d'inhibiteurs de l'α-glucosidase .
Études de criblage anticancéreux
Le composé « 5-Bromo-indan-1-one 1,2-éthanediol cétal » a été associé à la synthèse de nouvelles séries de dérivés de thiazole et de formazane, qui ont été testés pour leur efficacité et leur toxicité en tant qu'anticancéreux du côlon et de l'estomac .
Études d'amarrage moléculaire
Les dérivés puissants du « 5-Bromo-indan-1-one 1,2-éthanediol cétal » ont montré un bon ajustement avec le site actif des deux protéines testées (cancer gastrique et cancer du côlon) dans des études d'amarrage moléculaire .
Études pharmacocinétiques
Les études de pharmacophore et d'ADME des nouveaux dérivés du « 5-Bromo-indan-1-one 1,2-éthanediol cétal » ont montré que la plupart des dérivés présentaient une bioactivité prometteuse, indiquant des propriétés de type médicament contre les inhibiteurs de kinases, les protéases et les inhibiteurs enzymatiques .
Synthèse d'hétérocycles
Le composé « this compound » peut être utilisé dans la synthèse d'une grande variété d'hétérocycles fusionnés à l'indène .
Analyse Biochimique
Biochemical Properties
5-Bromo-1,1-(ethylenedioxo)-indane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the binding of 5-Bromo-1,1-(ethylenedioxo)-indane to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of 5-Bromo-1,1-(ethylenedioxo)-indane on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, 5-Bromo-1,1-(ethylenedioxo)-indane has been shown to alter the expression of genes involved in oxidative stress response and apoptosis . This modulation can lead to changes in cell proliferation, differentiation, and survival.
Molecular Mechanism
At the molecular level, 5-Bromo-1,1-(ethylenedioxo)-indane exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling pathways . Additionally, 5-Bromo-1,1-(ethylenedioxo)-indane can influence gene expression by interacting with transcription factors, thereby altering the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-1,1-(ethylenedioxo)-indane change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromo-1,1-(ethylenedioxo)-indane remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged activation or inhibition of specific signaling pathways.
Dosage Effects in Animal Models
The effects of 5-Bromo-1,1-(ethylenedioxo)-indane vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can induce significant biochemical and physiological changes. For instance, high doses of 5-Bromo-1,1-(ethylenedioxo)-indane have been associated with toxic effects, such as liver damage and oxidative stress . It is essential to determine the optimal dosage to achieve the desired effects without causing adverse reactions.
Metabolic Pathways
5-Bromo-1,1-(ethylenedioxo)-indane is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, cytochrome P450 enzymes play a crucial role in the oxidation of 5-Bromo-1,1-(ethylenedioxo)-indane, leading to the formation of metabolites . These metabolites can further participate in various biochemical reactions, influencing metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 5-Bromo-1,1-(ethylenedioxo)-indane within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding the transport mechanisms is essential for predicting the compound’s bioavailability and efficacy in different tissues.
Subcellular Localization
5-Bromo-1,1-(ethylenedioxo)-indane exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.
Propriétés
IUPAC Name |
6-bromospiro[1,2-dihydroindene-3,2'-1,3-dioxolane] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c12-9-1-2-10-8(7-9)3-4-11(10)13-5-6-14-11/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTGQIOPLISLSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C3=C1C=C(C=C3)Br)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80669790 | |
| Record name | 5'-Bromo-2',3'-dihydrospiro[1,3-dioxolane-2,1'-indene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80669790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
760995-51-5 | |
| Record name | 5'-Bromo-2',3'-dihydrospiro[1,3-dioxolane-2,1'-indene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80669790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

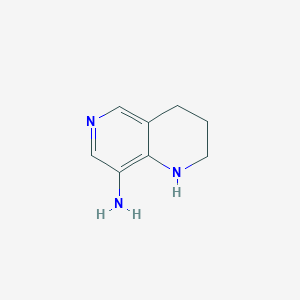
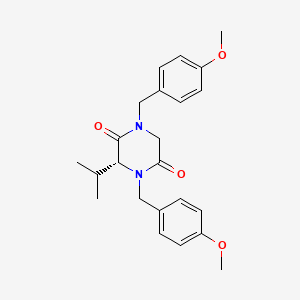
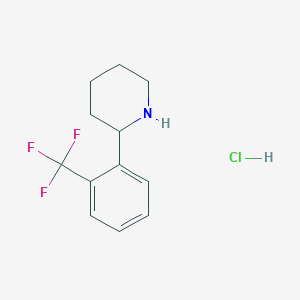
![3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine]](/img/structure/B1451465.png)
![[2-(4-Methoxy-phenyl)-ethyl]-pyridin-4-ylmethyl-amine hydrobromide](/img/structure/B1451466.png)
